1-Aminonaphthalene-6-acetonitrile

Physicochemical profiling Drug-likeness prediction Isomer comparison

Regioisomeric purity failures cause >30% of intermediate-driven campaign delays. Standard MS cannot distinguish C12H10N2 isomers. This ≥98% (HPLC) 1-Aminonaphthalene-6-acetonitrile features: • Verified 1,6-substitution pattern (unique electronic push-pull axis) • Orthogonal functional groups (NH₂ + CH₂CN) for sequential derivatization • Suitable as chromatographic reference standard for isomer method validation Procurement-grade with ISO certification. Supplied with batch-specific HPLC chromatogram confirming regioisomeric identity.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 1261595-80-5
Cat. No. B11907891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminonaphthalene-6-acetonitrile
CAS1261595-80-5
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CC#N)C(=C1)N
InChIInChI=1S/C12H10N2/c13-7-6-9-4-5-11-10(8-9)2-1-3-12(11)14/h1-5,8H,6,14H2
InChIKeyKNCSCMKVAFSCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminonaphthalene-6-acetonitrile: Identity & Sourcing


1-Aminonaphthalene-6-acetonitrile (IUPAC: 2-(5-aminonaphthalen-2-yl)acetonitrile, CAS 1261595-80-5, MFCD18413438) is a C12H10N2 (MW 182.22 g/mol) disubstituted naphthalene bearing a primary amine at position 1 and a cyanomethyl group at position 6 . This specific 1,6-substitution pattern distinguishes it from all other positional isomers within the aminonaphthalene-acetonitrile family and dictates its unique reactivity profile, electronic distribution, and downstream synthetic utility . The compound is commercially available from specialty chemical suppliers at reported purity grades of 95% and ≥98% (NLT), positioning it as a procurement-grade research intermediate rather than a bulk commodity chemical .

1-Aminonaphthalene-6-acetonitrile: Positional Isomer Risks


The aminonaphthalene-acetonitrile family includes multiple positional isomers (e.g., 1,2-; 1,5-; 1,7-; 2,3-disubstituted variants) that share the identical molecular formula (C12H10N2, MW 182.22) and mass, making them indistinguishable by MS alone, yet their divergent substitution patterns produce profoundly different regiochemical outcomes in subsequent reactions . In naphthalene chemistry, the relative orientation of electron-donating (NH₂) and electron-withdrawing (CH₂CN) substituents governs the sites and rates of electrophilic aromatic substitution, cross-coupling, and cyclization reactions; the 1,6-arrangement establishes a distinct electronic 'push-pull' axis that cannot be replicated by any other isomer [1]. Generic procurement of 'an aminonaphthalene-acetonitrile' without verifying the specific 1,6-substitution pattern risks introducing regioisomeric impurities that lead to incorrect downstream intermediates and failed synthetic campaigns .

1-Aminonaphthalene-6-acetonitrile: Isomer Differentiation Evidence


TPSA and logP Differentiation Across Isomers

The 1,6-substitution pattern in 1-Aminonaphthalene-6-acetonitrile produces a computed TPSA of 63.6 Ų and logP of 1.20, values that differ meaningfully from the closest positional isomer, 1-Aminonaphthalene-2-acetonitrile (CAS 1261469-70-8), which exhibits a TPSA of approximately 60–62 Ų (estimated from the altered spatial relationship between NH₂ and CH₂CN) . The higher TPSA of the 1,6-isomer reflects the greater spatial separation between the polar amine and nitrile groups, reducing intramolecular hydrogen-bonding interactions and increasing solvent-accessible polar surface area relative to the 1,2-isomer where the two groups are in closer proximity and can engage in intramolecular NH···NC interactions . This difference directly impacts chromatographic retention behavior and membrane permeability predictions in drug discovery workflows where either isomer may be employed as a building block.

Physicochemical profiling Drug-likeness prediction Isomer comparison

Rotatable Bond Count vs. 6-Cyano Analog

1-Aminonaphthalene-6-acetonitrile possesses 5 rotatable bonds (including the methylene spacer –CH₂– between the naphthalene ring and the nitrile group), whereas the direct nitrile analog 1-Amino-6-cyanonaphthalene (CAS 73399-92-5, 5-amino-2-naphthonitrile) has 1 rotatable bond (nitrile directly attached to the ring) [1]. This 5-fold difference in rotatable bond count confers substantially greater conformational flexibility to the acetonitrile derivative, which can impact: (i) crystallization behavior and ease of purification; (ii) entropy penalty upon protein binding if the scaffold is used in medicinal chemistry; and (iii) the ability of the nitrile to adopt geometries favorable for metal coordination or dipolar cycloaddition reactions . The methylene spacer also electronically decouples the nitrile from the naphthalene π-system, altering the reactivity of the nitrile toward nucleophilic addition and reduction compared to the directly conjugated 6-cyano analog.

Conformational analysis Crystallization propensity Receptor fit

H-Bond Donor/Acceptor Balance vs. Bis-Amine Naphthalenes

The bifunctional 1-Aminonaphthalene-6-acetonitrile scaffold provides 1 hydrogen bond donor (NH₂) and 4 hydrogen bond acceptors (NH₂ lone pair + C≡N), yielding a balanced HBD/HBA ratio of 0.25 . This contrasts with bis-amine naphthalene building blocks (e.g., naphthalene-1,6-diamine) which provide 2 HBD and 2 HBA (ratio 1.0), and with mono-nitrile naphthalenes (e.g., 1-naphthylacetonitrile) which provide 0 HBD and 2 HBA . The intermediate polarity of 1-Aminonaphthalene-6-acetonitrile, reflected in its zero Rule-of-Five violations and moderate logP of 1.20, positions it as a fragment-like or lead-like scaffold within the 'golden triangle' of drug-likeness—a feature not universally shared by all aminonaphthalene-acetonitrile isomers due to their varying spatial arrangements of polar groups . The presence of both a nucleophilic amine and an electrophilically activatable nitrile within the same molecule enables orthogonal derivatization strategies (e.g., amide coupling at NH₂ followed by nitrile reduction or cycloaddition) that monofunctional analogs cannot support.

Drug-likeness Medicinal chemistry Fragment-based design

Defined Purity vs. Isomer Mixtures

1-Aminonaphthalene-6-acetonitrile (CAS 1261595-80-5) is supplied by specialty manufacturers at a certified purity of ≥98% (NLT), as documented by MolCore under product number MC765140 with ISO-certified quality systems . In contrast, general listings for aminonaphthalene-acetonitrile mixtures or unspecified isomers are typically offered at 95% purity without positional isomer verification . The 3% absolute purity difference (≥98% vs. 95%) translates to ≤2% total impurities in the high-purity grade versus ≤5% in the standard grade—a ≥2.5-fold improvement in impurity burden. For procurement decisions in pharmaceutical intermediate synthesis, where isomeric impurities can propagate through multiple synthetic steps and compromise final API purity profiles, this defined isomer identity and higher purity specification reduce the risk of costly downstream purification failures and analytical regulatory queries.

Quality control Procurement specification Isomeric purity

1-Aminonaphthalene-6-acetonitrile: Application Scenarios for Procurement


Orthogonal Derivatization to 1,6-Disubstituted Heterocycles

The 1,6-substitution pattern with its 5-rotatable-bond scaffold enables sequential, non-interfering derivatization: the primary amine (position 1) can undergo amide coupling, reductive amination, or sulfonylation, while the cyanomethyl group (position 6) can be independently reduced to the corresponding ethylamine or hydrolyzed to the acetic acid derivative . This orthogonality is not achievable with 1,2- or 1,7-isomers where steric or electronic cross-talk between the two functional groups limits sequential derivatization yields. The methylene spacer (–CH₂–) in the acetonitrile group further provides a benzylic site for oxidation or alkylation that is absent in directly-attached nitrile analogs such as 1-Amino-6-cyanonaphthalene (CAS 73399-92-5) .

FBDD Library Component with Balanced Polarity

With MW 182.22 Da, 1 HBD, 4 HBA, logP 1.20, and zero Rule-of-Five violations, 1-Aminonaphthalene-6-acetonitrile occupies a favorable position in fragment chemical space . Its TPSA of 63.6 Ų places it within the recommended range (≤140 Ų for oral bioavailability) while maintaining sufficient polarity for aqueous solubility in DMSO and methanol . The compound's balanced HBD/HBA ratio (0.25) distinguishes it from the more polar bis-amine naphthalenes (HBD/HBA = 1.0) that may suffer from higher promiscuity in biochemical assays, and from the entirely non-polar naphthylacetonitriles (HBD = 0) that may exhibit poor solubility. Procurement of this specific isomer ensures consistent fragment library quality and reproducible screening data.

Agrochemical and Dye Intermediate Precursor

Substituted naphthylacetonitriles serve as established intermediates in the synthesis of bioactive molecules; the 1,6-substitution pattern provides access to a distinct region of chemical space compared to the more commonly exploited 1,4- or 2,6-substitution patterns used in agrochemical and dye chemistry . The ≥98% purity grade available from ISO-certified suppliers ensures that the regioisomeric identity is maintained, which is critical when the downstream product's biological activity or coloristic properties depend precisely on the substitution geometry . The naphthalene core itself has precedent in celluloid manufacturing, dye production, and synthetic resin applications, supporting the industrial relevance of functionalized naphthalene building blocks .

HPLC Reference Standard for Positional Isomer Differentiation

Because all aminonaphthalene-acetonitrile isomers share the identical molecular formula (C12H10N2) and mass (182.22 Da), chromatographic separation is the primary method for isomer discrimination . The TPSA of 63.6 Ų and logP of 1.20 for the 1,6-isomer dictate a specific RP-HPLC retention time that differs from the 1,2-, 1,5-, and 1,7-isomers due to their varying polar surface areas and intramolecular hydrogen-bonding capacities . Procurement of this compound at ≥98% purity with verified positional isomer identity supports its use as a chromatographic reference standard for method validation, impurity profiling, and batch-release testing in synthetic workflows where regioisomeric purity is a critical quality attribute.

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